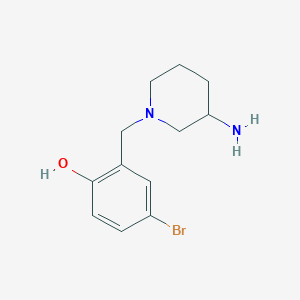

2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol

Description

Properties

IUPAC Name |

2-[(3-aminopiperidin-1-yl)methyl]-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c13-10-3-4-12(16)9(6-10)7-15-5-1-2-11(14)8-15/h3-4,6,11,16H,1-2,5,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTKGOGMYCOSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like dipeptidyl peptidase 4 (dpp-4) in humans.

Mode of Action

Compounds with similar structures have been known to inhibit dpp-4 activity. DPP-4 inhibitors work by blocking the action of DPP-4, an enzyme which destroys the hormone incretin.

Biochemical Analysis

Biochemical Properties

2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which are crucial for maintaining glucose homeostasis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, the compound enhances insulin secretion by inhibiting DPP-4, which in turn increases the levels of active glucagon-like peptide-1 (GLP-1). This modulation of the GLP-1 pathway is critical for improving glycemic control in diabetic models.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of DPP-4, binding to the enzyme’s active site with high affinity. This binding prevents the enzyme from degrading incretin hormones, thereby prolonging their action. Additionally, the compound may influence gene expression by modulating transcription factors involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the compound maintains its inhibitory effects on DPP-4 over extended periods, which is beneficial for chronic treatment scenarios.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits DPP-4 without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms. The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can enhance its therapeutic effects but may also contribute to potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes. Post-translational modifications, such as phosphorylation, may further influence its localization and activity, directing it to specific cellular compartments.

Biological Activity

The compound 2-((3-aminopiperidin-1-yl)methyl)-4-bromophenol is a bromophenol derivative that has garnered attention for its potential biological activities. Bromophenols are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that bromophenols possess significant antimicrobial properties. In a study focused on various bromophenols, it was found that compounds with similar structures exhibited potent activity against a range of pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance research .

Table 1: Antimicrobial Efficacy of Related Bromophenols

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | A. baumannii | TBD |

| Compound 1.1 | P. aeruginosa | 8 µg/mL |

| Compound 1.2 | E. coli | 4 µg/mL |

Anticancer Activity

Bromophenols have been noted for their anticancer properties. Specifically, compounds similar to this compound have shown the ability to induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 8.7 µg/mL against human hepatoma cell lines, indicating strong cytotoxicity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | TBD |

| Compound 1.10 | A549 | 4.29 ± 0.79 |

| Compound 1.12 | SK-OV-3 | TBD |

The mechanisms through which bromophenols exert their biological effects often involve modulation of signaling pathways and induction of oxidative stress. For example, the anticancer activity is linked to the activation of the MAPK pathway and inhibition of the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis .

Case Studies

A notable case study involved the evaluation of bromophenol derivatives in vitro against various cancer cell lines. The study highlighted that compounds with piperidine moieties exhibited enhanced cytotoxicity compared to those lacking such structures. This suggests that the presence of the aminopiperidine group may play a crucial role in enhancing biological activity.

Scientific Research Applications

2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol, often referred to in scientific literature by its chemical structure, is a compound with diverse applications in medicinal chemistry and pharmacology. This article explores its significant applications, particularly in drug development, neuroscience, and as a research tool.

Neuropharmacology

This compound has been investigated for its potential effects on neurotransmitter systems. Studies have shown that compounds with similar structures can modulate serotonin and dopamine receptors, making them candidates for treating various neurological disorders such as depression and schizophrenia.

Case Study: Serotonin Receptor Modulation

A study published in the Journal of Medicinal Chemistry examined derivatives of bromophenol compounds and their interactions with serotonin receptors. The findings indicated that modifications to the piperidine structure could enhance receptor affinity and selectivity, highlighting the potential of this compound in developing new antidepressants .

Anticancer Activity

Research has also explored the anticancer properties of bromophenol derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was attributed to its interaction with specific signaling pathways involved in cell survival .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its phenolic structure contributes to its ability to disrupt microbial cell membranes.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Biochemical Probes

Due to its unique structure, this compound serves as a biochemical probe for studying receptor-ligand interactions. Researchers utilize this compound to elucidate the mechanisms of action for various neurotransmitter systems.

Lead Compound in Drug Development

The compound is being explored as a lead compound for synthesizing new pharmaceuticals targeting specific receptors implicated in various diseases. Its structural modifications can lead to improved pharmacokinetic properties and reduced side effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Residue Interactions in DPP-4 Binding (Selected Compounds)

Critical Analysis and Gaps

- Structural-Activity Relationship (SAR): The 3-aminopiperidine group enhances DPP-4 affinity, but bromophenol’s role remains unclear. Replacement with nitrile (as in the benzonitrile analog) improves binding but reduces solubility.

- Toxicity Data: Limited for this compound and its analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicological studies) .

- Diverse Applications: Bromophenol derivatives span medicinal chemistry (DPP-4 inhibition) and materials science (metal complexes), necessitating context-specific optimization .

Preparation Methods

Synthesis of the 4-Bromophenol Core

The 4-bromophenol moiety is a key structural unit that can be prepared via classical aromatic substitution and diazotization routes:

- Diazotization and Hydrolysis of m-Bromoaniline :

m-Bromoaniline is dissolved in a mixture of water and sulfuric acid, then diazotized by adding sodium nitrite solution at low temperature (around 10°C). The resulting diazonium salt is then introduced into boiling water and sulfuric acid mixture with steam distillation. This process yields crude m-bromophenol, which after extraction and distillation under reduced pressure, produces purified m-bromophenol. Subsequent methylation with sodium hydroxide and methyl sulfate converts m-bromophenol to 4-bromophenol (4-bromoanisole intermediate) if needed.

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Diazotization | m-Bromoaniline, NaNO2, H2SO4, 10°C | Formation of diazonium salt |

| Hydrolysis and steam distillation | Boiling H2O + H2SO4, steam distillation | Crude m-bromophenol obtained |

| Extraction and distillation | Ether extraction, reduced pressure distillation | Purified m-bromophenol (77.8% yield) |

| Optional methylation | NaOH, methyl sulfate | Conversion to 4-bromoanisole |

This method is well-established and provides a reliable source of 4-bromophenol for further functionalization.

Summary Table of Preparation Steps

| Synthetic Stage | Key Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Preparation of 4-bromophenol | Diazotization of m-bromoaniline, steam distillation | High yield (approx. 77.8%), purified phenol core |

| Protection of aminopiperidine | Boc protection (tert-butyl carbamate) | Protects amine for selective reactions |

| Amide coupling | EDC/HOBt, DMF or suitable solvent | Links phenol core and piperidine moiety |

| Boc deprotection | Trifluoroacetic acid (TFA) | Generates free amine for further functionalization |

| Reductive amination | NaCNBH3, aldehyde or activated phenol | Forms aminopiperidinylmethyl substituent |

| Optional functional group modifications | Alkylation, acetylation | Diversifies piperidine substituents |

Research Findings and Optimization Notes

The diazotization-hydrolysis method for 4-bromophenol synthesis is classical and robust, providing high purity material suitable for further derivatization.

The use of carbodiimide-mediated amide coupling (EDC/HOBt) is effective for linking the phenol and piperidine fragments, with Boc protection/deprotection enabling selective functional group manipulation.

Reductive amination with sodium cyanoborohydride is a mild and selective method to introduce the 3-aminopiperidin-1-ylmethyl substituent, minimizing side reactions and preserving phenol integrity.

Variations in piperidine ring substitution can be achieved by alkylation or acetylation post-Boc deprotection, allowing for tuning of biological activity or physicochemical properties.

No direct references were found describing alternative or novel preparation methods specifically for this compound, indicating that the above classical synthetic routes remain the authoritative approaches.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol and its metal complexes?

- Methodological Answer : The compound can be synthesized via Schiff base formation by condensing 5-bromosalicylaldehyde with 1-(2-pyridyl)-3-thia-5-aminopentane (pyta) in ethanol. For metal complexes (e.g., Zn(II) or Cd(II)), two routes are validated:

Reacting the ligand with equimolar metal salts in 1 M methanolic NaOH.

Direct addition of metal salts to the ligand solution post-synthesis without isolation.

Characterization involves elemental analysis , FTIR (to confirm imine bond formation), ¹H-NMR (for structural elucidation), UV-Vis spectroscopy (to assess electronic transitions), and molar conductivity (to determine electrolyte behavior in acetonitrile) .

Q. How is molecular docking employed to predict the interaction of this compound with DPP-4?

- Methodological Answer :

Obtain 3D structures of the compound and target protein (DPP-4; PDB ID: 3G0B) from PubChem and Protein Data Bank.

Use docking software (e.g., AutoDock Vina) to simulate binding, with sitagliptin and a benzonitrile derivative as validation controls.

Analyze interactions (hydrogen bonds, hydrophobic contacts) at residues like Tyr547 , Glu206 , and Trp629 , which are critical for DPP-4 inhibition. Binding energy ranges (e.g., −201.4 to −330.8 kJ/mol) and bond types are tabulated for comparison (Table 8 in ) .

Advanced Research Questions

Q. How do the coordination geometries of Zn(II) and Cd(II) complexes differ, and what analytical techniques validate these structures?

- Methodological Answer :

- Zn(II) : Adopts a tetrahedral geometry due to smaller ionic radius, confirmed by electronic spectra (d-d transitions in visible range) and FTIR (shift in ν(C=N) stretching).

- Cd(II) : Forms an octahedral geometry owing to larger ionic size, supported by ¹H-NMR (paramagnetic broadening absence) and molar conductivity (1:1 electrolyte behavior).

- Key Techniques : Elemental analysis (stoichiometry), FTIR (ligand-metal bond shifts), and UV-Vis (ligand-field transitions) .

Q. What strategies resolve discrepancies between computational docking and experimental binding data for DPP-4 inhibition?

- Methodological Answer :

Validation Controls : Use sitagliptin (known DPP-4 inhibitor) as a benchmark for binding energy (−330.8 kJ/mol) and interaction residues.

Parameter Optimization : Adjust docking software settings (e.g., grid size, flexibility of protein residues) to match experimental conditions.

Experimental Replication : Validate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

Data Cross-Referencing : Compare hydrogen bond patterns (e.g., Glu205 in sitagliptin vs. Glu206 in the compound) to identify false positives .

Q. How does the compound’s structural flexibility influence its binding mode to DPP-4 compared to rigid inhibitors like sitagliptin?

- Methodological Answer :

- Perform conformational sampling (e.g., molecular dynamics simulations) to assess the aminopiperidinyl group’s rotational freedom.

- Compare binding entropy/enthalpy contributions using thermodynamic integration.

- Analyze hydrophobic pocket occupancy (e.g., Trp629) via residue-wise energy decomposition. The compound’s methylene linker may allow adaptive binding, unlike sitagliptin’s fixed scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.